

Application Note: Enantioselective Oxidative Cyclization with Chiral Sulfinimines

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Compound of Interest

Compound Name: BrettPhos AuNTf₂

CAS No.: 1296269-97-0

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Executive Summary

This application note details high-value methodologies for utilizing chiral sulfinimines (specifically N-tert-butanesulfinyl imines) in enantioselective oxidative cyclizations. These protocols are critical for drug discovery professionals targeting chiral nitrogen heterocycles (pyrrolidines, sultams, and isoquinolines), which are ubiquitous pharmacophores in FDA-approved therapeutics.

We focus on two distinct mechanistic pathways that leverage the chiral sulfinyl group () not just as a removable auxiliary, but as a stereocontrolling directing group:

- Rh(III)-Catalyzed C-H Annulation: A modern, atom-economical method for synthesizing fused sultams and isoquinolines.
- Pd(II)-Catalyzed Aza-Wacker Cyclization: A robust protocol for accessing chiral pyrrolidines from sulfinimine-derived homoallylic amines.

Mechanistic Theory & Design Principles

The Role of the Chiral Sulfinyl Group

The tert-butanesulfinyl group (Ellman's auxiliary) serves a dual purpose in oxidative cyclizations:

- Stereo-induction: The bulky tert-butyl group forces a chair-like transition state, directing nucleophilic attack or metal coordination to a specific face of the molecule.
- Coordination/Directing Group (DG): The sulfinyl oxygen or nitrogen can coordinate with soft metals (Rh, Pd), facilitating C-H activation or directing oxidative closure.

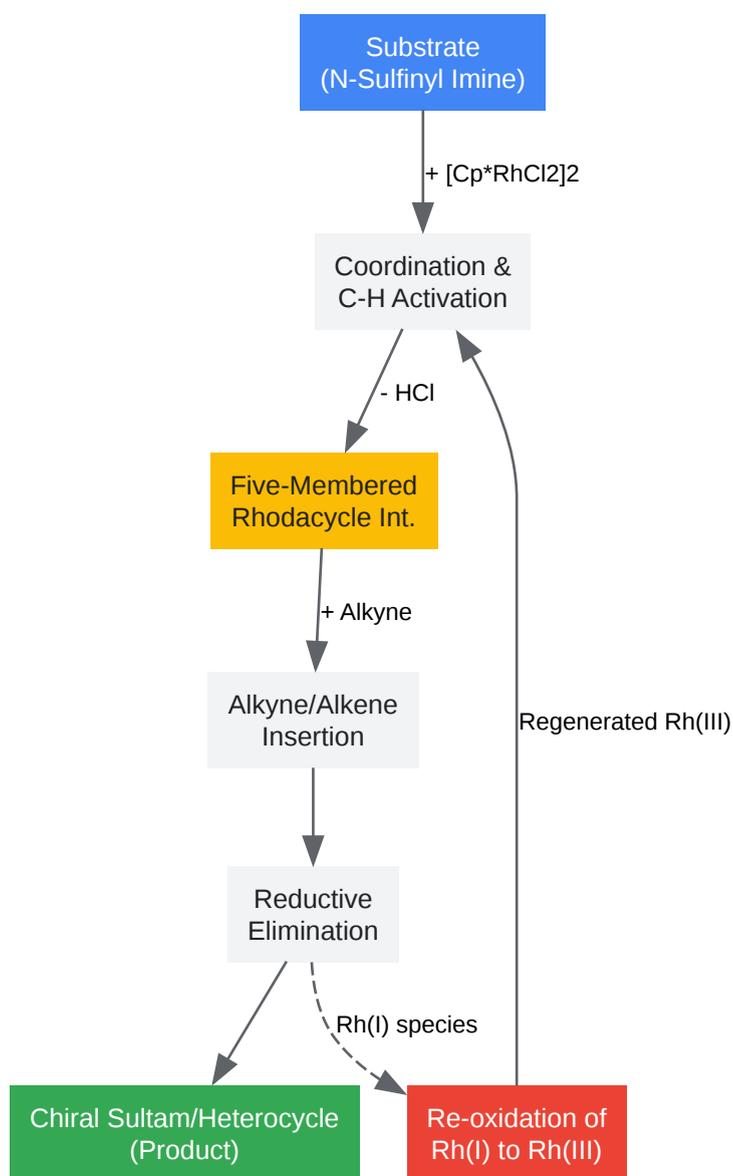
Pathway A: Rh(III)-Catalyzed C-H Activation

In this pathway, the sulfinimine acts as a directing group for ortho-C-H activation. The Rh(III) catalyst forms a five-membered rhodacycle, which then inserts an alkyne or alkene.^[1] The cycle is closed via reductive elimination, and the active Rh(III) species is regenerated by an external oxidant (e.g., Cu(OAc)₂).

Pathway B: Pd(II)-Catalyzed Aza-Wacker Cyclization

This involves the intramolecular oxidative coupling of an amine (derived from the sulfinimine) onto a pendant alkene. The reaction proceeds via trans-aminopalladation. The sulfinyl group dictates the stereochemistry of the new C-N bond formation, typically yielding high diastereomeric ratios (

).



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Figure 1: Catalytic cycle for Rh(III)-catalyzed oxidative C-H annulation directed by the sulfinyl group.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Chiral Sultams

Application: Synthesis of fused sultams via oxidative annulation of N-sulfinyl ketimines with alkynes.

Reagents & Materials:

- Substrate: N-tert-butanesulfinyl ketimine (1.0 equiv)
- Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv)
- Catalyst:
(Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)
- Activator:
(Silver hexafluoroantimonate) (10 mol%)
- Oxidant:
(Copper(II) acetate) (2.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol (anhydrous)

Step-by-Step Procedure:

- Glovebox Setup: In an N₂-filled glovebox, weigh
(2.5 mol%) and
(10 mol%) into a dried Schlenk tube equipped with a magnetic stir bar.
- Substrate Addition: Add the sulfinimine substrate (0.2 mmol scale) and the alkyne (0.24 mmol).
- Oxidant Addition: Add anhydrous
(0.4 mmol). Note: For some substrates, air can be used as the oxidant, but Cu(II) is more reliable for initial screening.
- Solvation: Add DCE (2.0 mL, 0.1 M concentration). Seal the tube tightly.
- Reaction: Remove from the glovebox and stir at 80–100 °C for 16–24 hours. The reaction mixture typically turns from orange/red to a dark suspension.

- Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & QC:

- NMR:

¹H NMR should show the disappearance of the alkyne protons and the formation of the fused aromatic/alkene system.

- Chiral HPLC: Although the sulfinyl sulfur is chiral, the C-H activation step creates a new stereocenter or axis depending on the substrate. Verify diastereomeric ratio () using chiral stationary phases (e.g., Chiralpak AD-H).

Protocol B: Pd(II)-Catalyzed Oxidative Cyclization to Chiral Pyrrolidines

Application: Stereoselective formation of pyrrolidines from sulfinimine-derived homoallylic amines.

Reagents & Materials:

- Precursor: N-Sulfinyl homoallylic amine (prepared via allylation of sulfinimine).
- Catalyst:
(10 mol%)
- Oxidant: DMSO (solvent/oxidant system) or Benzoquinone (BQ).
- Buffer: NaOAc or AcOH (variable depending on basicity of substrate).
- Solvent: Toluene/DMSO (9:1 ratio).

Step-by-Step Procedure:

- Preparation of Precursor:
 - React N-tert-butanesulfinimine with allylmagnesium bromide (or allyl zinc) at $-78\text{ }^{\circ}\text{C}$.
 - Isolate the homoallylic amine.[2] Critical: Ensure at this stage, as this stereocenter dictates the cyclization outcome.
- Cyclization Setup:
 - In a reaction vial, dissolve the homoallylic amine (0.2 mmol) in Toluene (1.8 mL) and DMSO (0.2 mL).
 - Add (4.5 mg, 0.02 mmol).
 - Add NaOAc (16.4 mg, 0.2 mmol).
- Oxidation:
 - Equip the vial with an O_2 balloon (1 atm) or add Benzoquinone (0.2 mmol) if avoiding gas balloons.
 - Heat to $50\text{ }^{\circ}\text{C}$ for 24 hours.
- Workup:
 - Filter through a plug of silica gel to remove Pd black.
 - Concentrate and purify via flash chromatography.



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Figure 2: Workflow for the synthesis of chiral pyrrolidines starting from sulfinamide condensation.

Data Analysis & Troubleshooting

Quantitative Summary Table

Parameter	Rh(III) C-H Annulation	Pd(II) Aza-Wacker
Primary Bond Formed	C-C and C-N (Annulation)	C-N (Intramolecular)
Oxidant	Cu(OAc) ₂ or Air	O ₂ / DMSO / BQ
Typical Yield	65–85%	70–90%
Stereocontrol Source	Sulfinyl DG + Ligand	Substrate Control (1,3-induction)
Critical Factor	Anhydrous conditions (if using Cu)	Catalyst loading & O ₂ pressure

Troubleshooting Guide

- Low Conversion (Rh-Catalysis):
 - Cause: Catalyst poisoning or insufficient oxidation.
 - Solution: Increase temperature to 110 °C or switch solvent to t-Amyl alcohol. Ensure is dry (hygroscopic).
- Poor Diastereoselectivity (Pd-Catalysis):
 - Cause: High temperature eroding kinetic control.
 - Solution: Lower temperature to 40 °C and extend reaction time. Verify the purity () of the starting homoallylic amine.
- Desulfinylation (Loss of Auxiliary):

- Cause: Acidic conditions (HCl generation).
- Solution: Add a mild base (NaOAc or Na₂CO₃) to buffer the system.

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